

Performance comparison of different hole transport materials with lead bromide perovskites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead(II) bromide*

Cat. No.: *B168062*

[Get Quote](#)

A Comparative Guide to Hole Transport Materials for Lead Bromide Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cell technology has underscored the critical role of the hole transport material (HTM) in achieving high power conversion efficiencies (PCE) and long-term stability. This guide provides a detailed performance comparison of commonly employed HTMs with lead bromide-based perovskites, a promising class of materials known for their intrinsic thermal and moisture stability. The data presented is compiled from peer-reviewed studies, offering an objective analysis to aid in the selection of optimal materials for next-generation photovoltaic devices.

Performance Comparison of Hole Transport Materials

The efficacy of a hole transport material is determined by a combination of factors including its hole mobility, energy level alignment with the perovskite's valence band, and its ability to form a

uniform, defect-free layer. The following table summarizes the key performance metrics of various organic and inorganic HTMs when integrated into lead bromide perovskite solar cells.

Hole Transport Material (HTM)	Perovskite Composition	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Stability Notes
Spiro-OMeTAD	CsPbBr ₃	n-i-p	7.01	-	-	-	Additives required for high performance can be hygroscopic, potentially affecting long-term stability. [1]
0.85(MA _{0.85} PbBr ₃) _{0.15}	n-i-p	19.65	-	-	-	-	Demonstrates higher operational stability under illumination compared to Spiro-OMeTAD. [2] [3]
P3HT (Poly(3-hexylthiophene))	Modified P3HT in flexible PSCs	n-i-p	10.8	-	-	-	

NiO (Nickel Oxide)	CsPbBr ₃	p-i-n	9.61	1.614	-	-	L-cysteine doped NiO shows good stability under high humidity and temperat ure for 30 days. [4]
-----------------------	---------------------	-------	------	-------	---	---	---

MAPbI ₃ -xCl _x	p-i-n	15.2	-	-	-	-	Sputter-deposited NiO significantly enhances device stability compared to PEDOT:PSS.
--------------------------------------	-------	------	---	---	---	---	--

CuSCN (Copper Thiocyanate)	(FAPbI ₃) 0.85(MA PbBr ₃) _{0.15}	n-i-p	16.6	1.10	21.8	69	Offers a cost-effective alternative with good thermal stability. [1]
-------------------------------	---	-------	------	------	------	----	---

3D/2D					Demonstrates significantly enhanced ambient stability.
Perovskite	n-i-p	>18	-	-	[5]

Experimental Protocols

The fabrication of high-performance lead bromide perovskite solar cells involves a multi-step process. While specific parameters may vary, the following outlines a general methodology for key experiments.

Substrate Preparation and Cleaning

Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition

A compact layer of titanium dioxide (c-TiO₂) or tin oxide (SnO₂) is often deposited on the conductive substrate. For instance, a SnO₂ solution can be spin-coated onto the substrate at 3000-4000 rpm for 30 seconds, followed by annealing at 150-180°C for 30-60 minutes. For mesoporous architectures, a layer of mesoporous TiO₂ (mp-TiO₂) is subsequently deposited by spin-coating a paste and sintering at a higher temperature (e.g., 500°C).

Lead Bromide Perovskite Layer Fabrication

The lead bromide perovskite layer (e.g., CsPbBr₃ or MAPbBr₃) is typically deposited using a one-step or two-step solution-processing method.

- One-Step Method: A precursor solution containing lead bromide (PbBr_2) and a corresponding organic or inorganic bromide salt (e.g., MABr or CsBr) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is spin-coated onto the ETL. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.
- Two-Step Method: A layer of PbBr_2 is first deposited by spin-coating or thermal evaporation. Subsequently, the PbBr_2 -coated substrate is immersed in or spin-coated with a solution of the organic/inorganic bromide salt in a suitable solvent (e.g., isopropanol). The film is then annealed to facilitate the conversion to the perovskite structure.

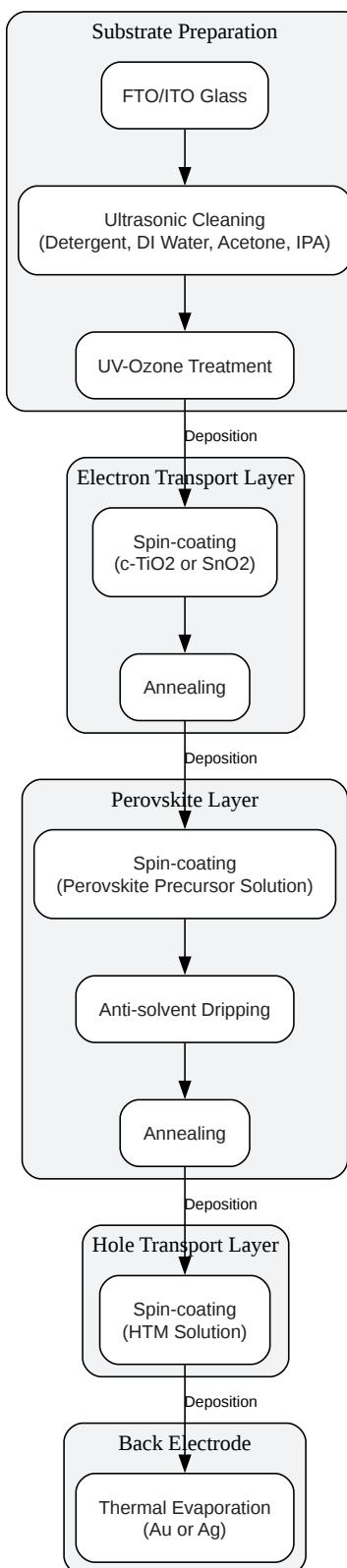
Hole Transport Material (HTM) Deposition

The HTM is deposited on top of the perovskite layer. The deposition method varies depending on the material:

- Spiro-OMeTAD: A solution of Spiro-OMeTAD in a solvent like chlorobenzene, typically containing additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity, is spin-coated at 2000-4000 rpm for 30 seconds.^[6]
- P3HT: A solution of P3HT in a solvent such as chlorobenzene or dichlorobenzene is spin-coated onto the perovskite layer, followed by annealing at a moderate temperature (e.g., 120-150°C).
- NiO: Nickel oxide films can be deposited through various methods, including spin-coating of NiO nanoparticle inks, sputtering, or atomic layer deposition. For solution-processed layers, a precursor solution is spin-coated and then annealed at temperatures ranging from 250-500°C.
- CuSCN: A solution of CuSCN in a solvent like diethyl sulfide or diisopropyl sulfide is spin-coated onto the perovskite layer.^[1] Due to the potential for solvent-induced damage to the perovskite layer, careful selection of solvents and rapid drying techniques are crucial.

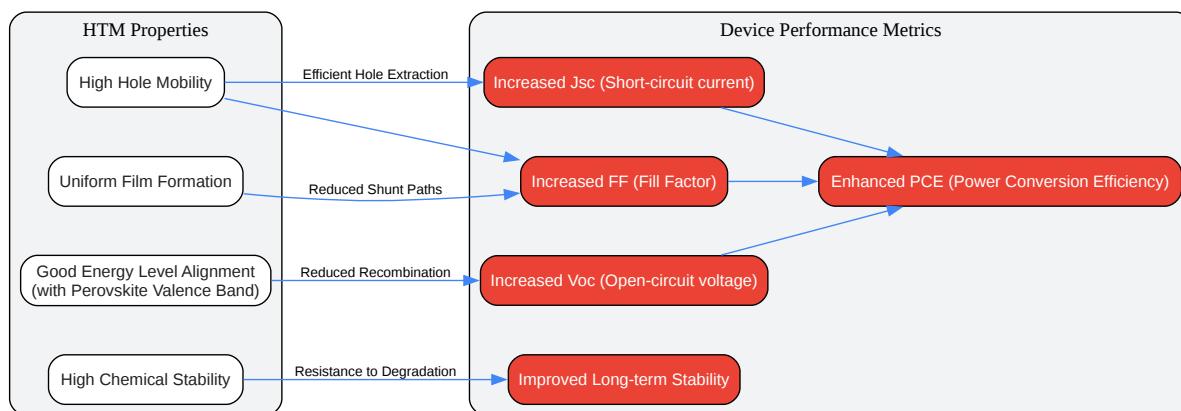
Back Electrode Deposition

Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTM layer through thermal evaporation under high vacuum. The thickness of the metal electrode is typically 80-100 nm.


Device Characterization

The performance of the fabricated solar cells is evaluated under standard test conditions (STC: AM 1.5G illumination, 100 mW/cm² intensity, 25°C). Key parameters measured include:

- Current Density-Voltage (J-V) Characteristics: To determine the open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), fill factor (FF), and power conversion efficiency (PCE).
- External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.
- Stability Testing: To assess the device's performance over time under various stress conditions, such as continuous illumination, elevated temperature, and high humidity.


Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay of components in a perovskite solar cell, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the fabrication of lead bromide perovskite solar cells.

[Click to download full resolution via product page](#)

Caption: Logical relationship between key HTM properties and solar cell performance metrics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance comparison of different hole transport materials with lead bromide perovskites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168062#performance-comparison-of-different-hole-transport-materials-with-lead-bromide-perovskites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com